molecular formula C16H13ClN4O2S2 B11378413 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11378413
M. Wt: 392.9 g/mol
InChI Key: VRETYCOZKYMRKN-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzothiazole ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole and pyrimidine rings, followed by the introduction of the chloro, methoxy, and prop-2-en-1-ylsulfanyl groups. Common reagents used in these reactions include:

    Benzothiazole precursors: These are often synthesized from o-aminothiophenol and carbon disulfide.

    Pyrimidine precursors: These can be derived from various substituted ureas or amidines.

    Chlorinating agents: Such as thionyl chloride or phosphorus oxychloride.

    Methoxylating agents: Such as dimethyl sulfate or methyl iodide.

    Allylating agents: Such as allyl bromide or allyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1,3-benzothiazol-2-yl derivatives: Compounds with similar benzothiazole structures.

    Pyrimidine-4-carboxamide derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

The uniqueness of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H13ClN4O2S2/c1-3-6-24-15-18-8-10(17)13(20-15)14(22)21-16-19-11-5-4-9(23-2)7-12(11)25-16/h3-5,7-8H,1,6H2,2H3,(H,19,21,22)

InChI Key

VRETYCOZKYMRKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

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